molecular formula C15H14ClN3O B11945617 2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine

2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine

Cat. No.: B11945617
M. Wt: 287.74 g/mol
InChI Key: YRPODFYOIWNGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine core substituted with a chlorophenoxy methyl group and two methyl groups at positions 5 and 7. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable diamine and a formamide derivative under acidic conditions.

    Introduction of the chlorophenoxy methyl group: This step involves the nucleophilic substitution of a chlorophenol derivative with a suitable alkylating agent, such as chloromethyl methyl ether, in the presence of a base like potassium carbonate.

    Methylation at positions 5 and 7: The final step involves the selective methylation of the imidazo[1,2-a]pyrimidine core using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups attached to the imidazo[1,2-a]pyrimidine core.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenoxy methyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with varied functional groups.

Scientific Research Applications

2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antiproliferative and antimicrobial activities, making it a candidate for drug development.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyridine
  • 2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]benzimidazole
  • 2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorophenoxy methyl group and the methyl groups at positions 5 and 7 enhances its stability and reactivity, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H14ClN3O

Molecular Weight

287.74 g/mol

IUPAC Name

2-[(4-chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C15H14ClN3O/c1-10-7-11(2)19-8-13(18-15(19)17-10)9-20-14-5-3-12(16)4-6-14/h3-8H,9H2,1-2H3

InChI Key

YRPODFYOIWNGPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=CN12)COC3=CC=C(C=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.